molecular formula C15H19NO7 B14590764 4,4-Diethoxybut-2-yn-1-ol;4-nitrobenzoic acid CAS No. 61273-12-9

4,4-Diethoxybut-2-yn-1-ol;4-nitrobenzoic acid

Cat. No.: B14590764
CAS No.: 61273-12-9
M. Wt: 325.31 g/mol
InChI Key: PLRVSEHBOPVJOV-UHFFFAOYSA-N
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Description

4,4-Diethoxybut-2-yn-1-ol: is an organic compound with the molecular formula C₈H₁₄O₃. It is a derivative of butynol, characterized by the presence of two ethoxy groups attached to the fourth carbon atom. This compound is primarily used in research and development settings, particularly in the synthesis of various organic molecules .

4-Nitrobenzoic acid: is an organic compound with the formula C₇H₅NO₄. It is a pale yellow solid that serves as a precursor to several important chemicals, including 4-nitrobenzoyl chloride and 4-aminobenzoic acid. This compound is widely used in the pharmaceutical and chemical industries .

Preparation Methods

4,4-Diethoxybut-2-yn-1-ol: can be synthesized through the reaction of propargyl bromide with trimethyl orthoformate in the presence of aluminum powder and mercury(II) chloride as a catalyst. The reaction is carried out under reflux conditions, followed by cooling and extraction to obtain the desired product .

4-Nitrobenzoic acid: is typically prepared by the oxidation of 4-nitrotoluene using oxidizing agents such as oxygen or dichromate. Alternatively, it can be synthesized by the nitration of polystyrene followed by the oxidation of the alkyl substituent .

Chemical Reactions Analysis

4,4-Diethoxybut-2-yn-1-ol: undergoes various chemical reactions, including:

4-Nitrobenzoic acid: participates in several types of reactions:

    Reduction: It can be reduced to 4-aminobenzoic acid.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

    Esterification: It can react with alcohols to form esters.

Scientific Research Applications

4,4-Diethoxybut-2-yn-1-ol: is used in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. It serves as an intermediate in the preparation of more complex molecules .

4-Nitrobenzoic acid: has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other chemicals.

    Biology: It is involved in the biosynthesis of antibiotics such as aureothin.

    Medicine: It is a precursor to the anesthetic procaine and folic acid.

    Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action for 4,4-Diethoxybut-2-yn-1-ol involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its molecular targets and pathways are primarily related to its reactivity with other chemical species .

4-Nitrobenzoic acid: exerts its effects through its ability to participate in various chemical reactions, leading to the formation of biologically active compounds. Its molecular targets include enzymes involved in the biosynthesis of folic acid and other essential biomolecules .

Comparison with Similar Compounds

4,4-Diethoxybut-2-yn-1-ol: can be compared with other butynol derivatives such as 4,4-dimethoxybut-2-yn-1-ol and 4,4-diethoxybut-2-yn-1-amine. Its uniqueness lies in the presence of ethoxy groups, which impart specific reactivity and properties .

4-Nitrobenzoic acid: is similar to other nitrobenzoic acids such as 2-nitrobenzoic acid and 3-nitrobenzoic acid. Its uniqueness is attributed to the para position of the nitro group, which influences its reactivity and applications .

Properties

CAS No.

61273-12-9

Molecular Formula

C15H19NO7

Molecular Weight

325.31 g/mol

IUPAC Name

4,4-diethoxybut-2-yn-1-ol;4-nitrobenzoic acid

InChI

InChI=1S/C8H14O3.C7H5NO4/c1-3-10-8(11-4-2)6-5-7-9;9-7(10)5-1-3-6(4-2-5)8(11)12/h8-9H,3-4,7H2,1-2H3;1-4H,(H,9,10)

InChI Key

PLRVSEHBOPVJOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(C#CCO)OCC.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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